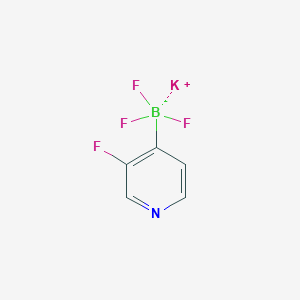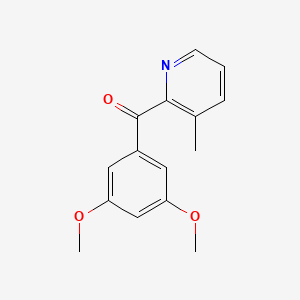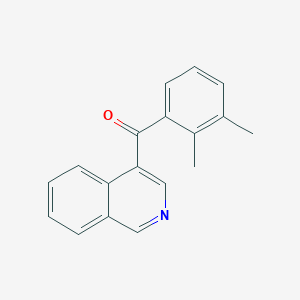
1-(4-乙酰苯基)-4-溴-3,5-二甲基吡唑
描述
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is a heterocyclic compound with the following chemical structure: . It belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrazoles exhibit diverse pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, antiviral, and antifungal properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-dione with 4-bromophenol in a typical experiment. The reaction mixture is heated, followed by washing with saturated sodium bicarbonate solution and extraction .
Molecular Structure Analysis
The molecular formula of 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole is C13H13BrN2O . It consists of a pyrazole ring substituted with a 4-bromo-3,5-dimethyl group and a 4-acetylphenyl group .
Chemical Reactions Analysis
The mechanism of action of pyrimidine-based anti-inflammatory agents (similar to pyrazoles) involves inhibiting the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins .
科学研究应用
Anti-inflammatory Applications
Pyrazole derivatives, such as 1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole, have been extensively studied for their anti-inflammatory properties. These compounds are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The synthesis of pyrimidines, which are closely related to pyrazoles, has been optimized to enhance these anti-inflammatory effects with minimal toxicity.
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another significant area of research. These compounds can exhibit high inhibitory antioxidant activity, which is crucial in protecting the body from oxidative stress and related diseases . The ability to scavenge free radicals makes them valuable in the development of new antioxidant therapies.
Cytotoxicity and Cancer Research
Pyrazole derivatives have shown promise in in-vitro cytotoxicity against various cancer cell lines. Their potential to cause cell death in cancerous cells while sparing healthy cells is a critical aspect of cancer treatment research. The evaluation of these compounds against cancer cell lines helps in the identification of new therapeutic agents .
DNA Protection
The protective effect of pyrazole derivatives against DNA damage is a vital application in medicinal chemistry. Compounds based on this structure have demonstrated the ability to protect DNA from damage induced by agents like bleomycin, which is particularly important in the context of cancer therapies where DNA integrity is paramount .
Immunomodulatory Effects
The immunomodulatory evaluation of pyrazole derivatives is crucial in understanding how these compounds can modulate the immune system. This is particularly relevant in the development of new drugs that can either suppress or stimulate the immune response as needed, for conditions such as autoimmune diseases or immunodeficiencies .
作用机制
Target of Action
The primary targets of the compound “1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole” are the enzymes carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the body, into choline and acetate .
Mode of Action
The compound interacts with its targets by inhibiting their activities
Biochemical Pathways
The compound affects the biochemical pathways associated with the carbonic anhydrase and acetylcholinesterase enzymes . By inhibiting these enzymes, the compound can disrupt the normal biochemical processes in which these enzymes play a role. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the body, affecting nerve signal transmission.
Result of Action
The compound shows a highly potent inhibitory effect toward acetylcholinesterase and carbonic anhydrases . This could potentially lead to changes in nerve signal transmission (due to increased acetylcholine levels) and disruptions in the balance of carbon dioxide and bicarbonate in the body.
属性
IUPAC Name |
1-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-13(14)9(2)16(15-8)12-6-4-11(5-7-12)10(3)17/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBKHPUGGSUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675099 | |
| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-4-bromo-3,5-dimethylpyrazole | |
CAS RN |
1187385-98-3 | |
| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



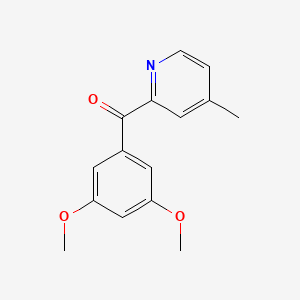
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)
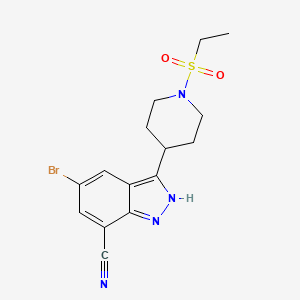

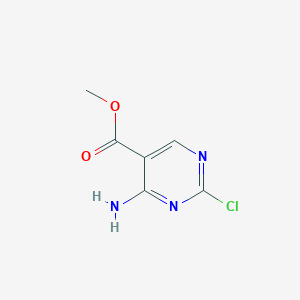

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)
